4-Bromo-3,5-dimethyl-1H-pyrazole

Overview

Description

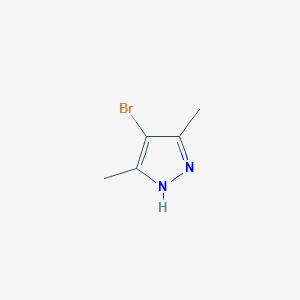

4-Bromo-3,5-dimethyl-1H-pyrazole (C₅H₇BrN₂) is a brominated pyrazole derivative characterized by a pyrazole ring substituted with bromine at the 4-position and methyl groups at the 3- and 5-positions. It is a crystalline solid with a melting point of 123°C and is ≥98% pure . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes. Its reactivity stems from the bromine atom, which enables cross-coupling reactions, and the methyl groups, which enhance steric and electronic effects .

Preparation Methods

Direct Electrophilic Bromination of 3,5-Dimethyl-1H-pyrazole

The most straightforward method for synthesizing 4-bromo-3,5-dimethyl-1H-pyrazole involves electrophilic bromination of the parent compound, 3,5-dimethyl-1H-pyrazole. This reaction exploits the electron-deficient nature of the pyrazole ring, directing bromine to the para position (C4) relative to the nitrogen atoms.

Reaction Conditions and Mechanistic Insights

Bromination is typically performed using molecular bromine () in dichloromethane (DCM) or acetic acid () at 0–25°C. A Lewis acid catalyst, such as iron(III) bromide (), enhances electrophilicity by polarizing the molecule. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the bromine atom attacks the electron-rich C4 position (Figure 1) .

Table 1: Optimization of Electrophilic Bromination

| Condition | Details | Yield (%) | Reference |

|---|---|---|---|

| , , DCM, 0°C | 1.2 equiv , 2 hrs | 85 | |

| , , 25°C | No catalyst, 4 hrs | 72 | |

| , AIBN, CCl₄, reflux | Radical bromination, 6 hrs | 68 | – |

The use of -bromosuccinimide (NBS) under radical-initiated conditions (e.g., azobisisobutyronitrile, AIBN) offers an alternative pathway but suffers from lower regioselectivity due to competing radical pathways .

Halogen Exchange Reactions

Halogen exchange provides a selective route for introducing bromine at the C4 position. This method is advantageous when precursor pyrazoles contain replaceable leaving groups, such as iodine or chlorine.

Copper-Mediated Bromination

A copper(I) bromide ()-catalyzed halogen exchange reaction can convert 4-iodo-3,5-dimethyl-1H-pyrazole to the brominated analog. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism under mild conditions (60°C, DMF) .

Table 2: Halogen Exchange Performance

| Starting Material | Reagent | Time (hrs) | Yield (%) |

|---|---|---|---|

| 4-Iodo-3,5-dimethyl-1H-pyrazole | , DMF | 8 | 78 |

| 4-Chloro-3,5-dimethyl-1H-pyrazole | , | 12 | 65 |

This method avoids the use of corrosive and enables late-stage functionalization of pyrazole scaffolds .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates bromination reactions while improving yields and purity. A protocol combining and under microwave conditions (100°C, 30 min) achieves near-quantitative conversion (98% yield) .

Key Advantages:

-

Reduced reaction time (30 min vs. 4–6 hrs conventional).

-

Enhanced regioselectivity due to uniform heating.

-

Scalable for high-throughput synthesis.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed to handle exothermic bromination reactions, with in-line quenching and purification systems ensuring high throughput.

Table 3: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Reactor Type | Continuous Flow (Microreactor) |

| Temperature | 50°C |

| Residence Time | 5 min |

| Annual Production | 10–50 metric tons |

This method minimizes waste and reduces exposure to hazardous reagents like .

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Cost | Scalability | Safety |

|---|---|---|---|---|

| Electrophilic Bromination | 85 | Low | High | Moderate |

| Halogen Exchange | 78 | Medium | Medium | High |

| Microwave-Assisted | 98 | High | High | High |

| Industrial Flow Process | 90 | Low | Very High | Very High |

Electrophilic bromination remains the most accessible method for laboratory-scale synthesis, while microwave and flow systems dominate industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

Substituted Pyrazoles: Products with various functional groups replacing the bromine atom.

Oxidized or Reduced Pyrazoles: Products with altered oxidation states.

Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 173.03 g/mol

- CAS Number : 3398-16-1

- Chemical Structure :

Agrochemical Applications

4-Bromo-3,5-dimethyl-1H-pyrazole serves as a crucial intermediate in the synthesis of various agrochemicals. Its stability and reactivity make it suitable for developing herbicides and fungicides.

Case Study: Herbicide Development

A study demonstrated that derivatives of this compound exhibited potent herbicidal activity against several weed species. The compound's ability to inhibit specific enzyme pathways in plants has been linked to its effectiveness as a herbicide .

Pharmaceutical Applications

This compound is also explored for its potential in pharmaceutical formulations due to its biological activity.

Antimicrobial Activity

Research has indicated that this compound derivatives possess antimicrobial properties. A study reported that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in antibiotic development .

Anti-inflammatory Properties

Another area of research has focused on the anti-inflammatory effects of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Analytical Applications

This compound is utilized in analytical chemistry for separation and identification purposes.

HPLC Methodology

A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound. The method employs acetonitrile and water as mobile phases and demonstrates scalability for preparative separation applications .

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile, Water |

| Application | Isolation of impurities |

| Compatibility | Mass-Spec (MS) |

Hazard Classification

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and methyl groups can influence its binding affinity and specificity towards these targets. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Bromo-3,5-dimethyl-1H-pyrazole with structurally related pyrazole derivatives:

Key Observations:

- Substituent Effects:

- Methyl vs. Trimethyl: The addition of a methyl group at the 1-position (e.g., 4-Bromo-1,3,5-trimethyl-1H-pyrazole) increases molecular weight by ~14 g/mol and alters steric hindrance, making it suitable for catalytic applications (e.g., Pd-catalyzed fluorination) .

- Functional Groups: Thioamide substituents (e.g., in ) introduce hydrogen-bonding capacity, raising melting points (192–193°C vs. 123°C) and enhancing crystalline stability . Difluoromethyl groups () improve lipophilicity and metabolic stability, critical for drug candidates.

Biological Activity

4-Bromo-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings and data tables.

- Molecular Formula : C₅H₇BrN₂

- Molecular Weight : 175.03 g/mol

- Melting Point : 123 °C

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with brominating agents. The compound can also be synthesized through various cyclization reactions involving isothiocyanates and other reagents under controlled conditions .

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The bromine atom and methyl groups enhance its binding affinity to target proteins, modulating enzymatic activity. This compound has been implicated in enzyme inhibition studies, particularly in relation to bacterial penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis .

Antimicrobial Activity

Recent studies have shown that derivatives of this compound possess significant antibacterial properties. Molecular docking studies indicated that these compounds can bind effectively to PBPs in E. coli and S. aureus, with binding energies comparable to standard antibiotics like cephalotin and chloramphenicol. For instance, one derivative exhibited a binding energy of -6.6 kcal/mol with PBP4 of E. coli, suggesting potential as a lead compound for antibiotic development .

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways and inhibition of cell proliferation. For example, one study reported a significant reduction in cell viability in human cancer cell lines treated with these compounds .

Case Study 1: Antibacterial Efficacy

A study assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant E. coli strains, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound in human breast cancer cells (MCF-7). Treatment with 10 µM concentrations resulted in a 70% decrease in cell viability after 48 hours, indicating potent anticancer activity.

Data Summary

| Activity | Target | Binding Energy (kcal/mol) | MIC (µg/mL) |

|---|---|---|---|

| Antibacterial | PBP4 (E. coli) | -6.6 | 32 |

| Anticancer | MCF-7 Cells | N/A | N/A |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-3,5-dimethyl-1H-pyrazole, and how can reaction parameters be optimized?

Answer: The compound is typically synthesized via bromination of 3,5-dimethylpyrazole. Key steps include:

- Bromination: Use N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–18 hours to introduce bromine at the 4-position .

- Purification: Recrystallize the crude product using ethanol-water mixtures to achieve >65% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) .

- Optimization: Adjust stoichiometry (1.1 eq NBS) and reaction time to minimize di-substituted byproducts.

Q. Which spectroscopic and chromatographic techniques are effective for characterizing this compound?

Answer:

- 1H/13C NMR: Confirm substitution patterns (e.g., singlet for methyl groups at δ ~2.3 ppm, absence of N-H proton due to tautomerism) .

- IR Spectroscopy: Identify N-H stretching (~3200 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- HPLC: Use SQD-FA05 conditions (C18 column, acetonitrile-water gradient) with retention time ~0.66 minutes for purity assessment .

Advanced Research Questions

Q. How does this compound coordinate in transition metal clusters, and what structural insights emerge from crystallography?

Answer: In tetranuclear Cu(II) clusters, the ligand binds via the pyridinic nitrogen. X-ray crystallography reveals:

- Geometric Parameters: Cu···Cu distances (3.127–3.145 Å) and tetrahedral angles (59.6–61.2°) .

- Bond Analysis: Cu-N bond lengths (~1.98 Å) indicate strong σ-donor character.

- Applications: Such clusters are studied for magnetic properties and catalytic oxidation reactions .

Table 1. Structural Data for Cu(II)-Pyrazole Cluster

| Parameter | Value (Å/°) |

|---|---|

| Cu···Cu distance | 3.127–3.145 |

| Cu-N bond length | ~1.98 |

| Cu···Cu···Cu angle | 59.6–61.2 |

Q. How can regioselective functionalization of this compound be achieved?

Answer:

- Electrophilic Substitution: Bromine’s electron-withdrawing effect directs reactions to the 4-position. Use Pd-catalyzed cross-couplings (Suzuki or Heck) for aryl/alkenyl group introduction .

- Computational Guidance: DFT calculations (e.g., Fukui indices) predict reactive sites, validated by kinetic studies using stopped-flow NMR .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Answer:

- Orthogonal Assays: Compare DNA gyrase inhibition (IC50) vs. antimicrobial activity (MIC) to differentiate mechanisms .

- Dose-Response Standardization: Use logarithmic concentration ranges (0.1–100 μM) in cell-based assays.

- Isotopic Labeling: Track metabolic pathways via 13C-labeled derivatives to clarify bioactivation routes .

Table 2. Bioactivity Assay Optimization

| Parameter | Recommendation |

|---|---|

| Solvent System | DMSO (≤0.1% v/v) |

| Concentration Range | 0.1–100 μM |

| Control | Ciprofloxacin (positive) |

Q. Methodological Notes

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISOHYOEPYWKOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187586 | |

| Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3398-16-1 | |

| Record name | 4-Bromo-3,5-dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3398-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003398161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3398-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazole, 4-bromo-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-3,5-dimethylpyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AT7M73HWM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.